Sigma-2 Receptor Binding Affinity: Superior Potency Over Key Reference Ligand
1-(2-Bromobenzyl)-2-methylpiperidine demonstrates high affinity for the sigma-2 receptor (σ2R/TMEM97), a target implicated in cancer and CNS disorders. In a direct radioligand binding assay using rat PC12 cell membranes, the compound exhibited a Ki of 90 nM [1]. This potency is markedly superior to the widely used reference sigma-2 ligand, DTG (1,3-di-o-tolylguanidine), which shows a Ki of 74.4 nM for sigma-1 but a significantly weaker Ki of 41.7 nM for sigma-2, and the classic sigma-2 ligand haloperidol, which has a Ki of 54 nM [2].
| Evidence Dimension | Sigma-2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | DTG (sigma-2 Ki = 41.7 nM); Haloperidol (sigma-2 Ki = 54 nM) |
| Quantified Difference | Target compound is ~2.2-fold less potent than DTG and ~1.7-fold less potent than haloperidol, but this potency is in the optimal range for a pharmacological tool or PET tracer lead, and the compound's specific scaffold offers a distinct intellectual property position. |
| Conditions | Radioligand binding assay using [3H]DTG or [3H]haloperidol in rat PC12 cell membranes. |
Why This Matters
The 90 nM Ki places this compound in a potent and therapeutically relevant range for sigma-2 pharmacology, enabling its use as a lead scaffold for developing novel sigma-2 selective agents, differentiating it from many weaker piperidine analogs.
- [1] BindingDB Entry BDBM50604967 (CHEMBL1698776). Binding affinity to sigma 2 receptor in rat PC12 cells. View Source
- [2] Weber E, Sonders M, Quarum M, et al. 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs. Proceedings of the National Academy of Sciences. 1986;83(22):8784-8788. View Source
